molecular formula C22H21NO3 B5543627 7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5543627
M. Wt: 347.4 g/mol
InChI Key: LVLYLYNABJIPKF-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to an octahydroquinoline core

Scientific Research Applications

7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown inhibitory activity against cyclooxygenase (COX), an enzyme involved in inflammation . Some compounds showed greater inhibition of COX-2, while others inhibited COX-1 more strongly .

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds are often classified based on their potential hazards. For example, 3-Hydroxy-4-methoxyphenylacetic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin, or if dust is inhaled .

Preparation Methods

The synthesis of 7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxybenzaldehyde with aniline in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and phenyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

When compared to similar compounds, 7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique structural features and potential applications. Similar compounds include:

    4-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE: This compound shares a similar core structure but lacks the phenyl group, which may result in different chemical and biological properties.

    7-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE: This compound is a reduced form of the octahydroquinoline derivative and may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

7-(4-methoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-26-17-9-7-14(8-10-17)16-11-19-22(20(24)12-16)18(13-21(25)23-19)15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLYLYNABJIPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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